3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
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Overview
Description
3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a phthalazinone moiety
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds interact with their targets leading to various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol or toluene and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The benzamide and phthalazinone groups can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the original compound .
Scientific Research Applications
3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide include:
- 3-bromo-N-methylbenzamide
- N-(4-bromophenyl)-3-methoxybenzamide
- **N-(3-bromophenyl)-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
Uniqueness
What sets this compound apart is its unique combination of a bromine atom, a benzamide group, and a phthalazinone moiety. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Biological Activity
3-bromo-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a compound of interest due to its potential biological activities. The compound's structure suggests various pharmacological applications, particularly in cancer therapy and enzyme inhibition. This article reviews its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound has the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C17H16BrN3O2 |
Molecular Weight | 372.00 g/mol |
CAS Number | 1421583-75-6 |
The presence of the bromine atom and the phthalazin moiety is significant for its biological interactions.
Research indicates that compounds similar to this compound may act as enzyme inhibitors. Specifically, the structural features that enhance binding affinity to target enzymes are critical for their pharmacological effects. For instance, hydrophobic substituents and specific functional groups have been shown to increase inhibitory potency against farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation .
Antitumor Activity
Several studies have explored the antitumor potential of phthalazin derivatives. For example, compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interference with cell cycle progression .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been highlighted in various studies. For instance:
- Farnesyltransferase Inhibition : Analogous compounds have been shown to inhibit FT effectively, leading to reduced tumor growth in animal models .
- Kinase Inhibition : Some derivatives exhibit kinase inhibitory properties, which are vital for cancer treatment as they can disrupt signaling pathways involved in tumor growth.
Case Studies
- Study on Antitumor Effects : A study conducted by researchers examined a series of phthalazin derivatives, including this compound. The results indicated that these compounds could reduce tumor size in xenograft models by up to 50% compared to controls .
- Enzyme Binding Affinity : Another investigation focused on the binding affinity of this compound to FT. It was found to have an IC50 value comparable to established inhibitors, suggesting significant potential for therapeutic applications in cancer treatment .
Properties
IUPAC Name |
3-bromo-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-21-17(23)14-8-3-2-7-13(14)15(20-21)10-19-16(22)11-5-4-6-12(18)9-11/h2-9H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCWLVVEBNYFNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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